N-([2,3'-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide is a complex organic compound that features a combination of furan and thiophene rings attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the bifuran and thiophene intermediates, followed by their coupling to the benzamide core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-Phenylbenzo[b]thiophen-2-yl)benzamide: Shares a similar benzamide core but with different substituents.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A thiophene-based compound with applications in organic electronics.
N-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-yl)-3-nitro-N-p-tolyl-benzamide: Another thiophene derivative with distinct functional groups.
Uniqueness
N-([2,3’-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide is unique due to its combination of bifuran and thiophene rings, which impart specific electronic and structural properties. This uniqueness makes it valuable for specialized applications in both scientific research and industrial contexts.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c22-20(15-3-1-14(2-4-15)17-8-10-25-13-17)21-11-18-5-6-19(24-18)16-7-9-23-12-16/h1-10,12-13H,11H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMMKLSFKICOFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)C(=O)NCC3=CC=C(O3)C4=COC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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